Boc-Val-NH-CH2-CH(CH3)2
Description
Boc-Val-NH-CH₂-CH(CH₃)₂ is a tert-butoxycarbonyl (Boc)-protected valine derivative with a branched alkyl side chain. The Boc group (C₅H₁₀O₂C-) serves as a protective moiety for the amine functionality, enhancing stability during synthetic procedures such as peptide coupling reactions . The valine residue (Val) contributes a chiral center and an isopropyl side chain (-CH(CH₃)₂), while the -NH-CH₂-CH(CH₃)₂ moiety introduces a secondary amide linkage and a leucine-like isobutyl group. This compound is pivotal in peptide synthesis, where steric hindrance from the branched side chain influences coupling efficiency and solubility .
Properties
Molecular Formula |
C14H28N2O3 |
|---|---|
Molecular Weight |
272.38 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-(2-methylpropylamino)-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C14H28N2O3/c1-9(2)8-15-12(17)11(10(3)4)16-13(18)19-14(5,6)7/h9-11H,8H2,1-7H3,(H,15,17)(H,16,18)/t11-/m0/s1 |
InChI Key |
BBAPZQUFCKYRTM-NSHDSACASA-N |
Isomeric SMILES |
CC(C)CNC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CNC(=O)C(C(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
Boc-Val-NH-CH₂-CH(CH₃)₂ shares structural similarities with other Boc-protected amino acids and esters. Key comparisons include:
Key Observations :
- Stability : The Boc group in Boc-Val-NH-CH₂-CH(CH₃)₂ provides superior acid stability compared to base-sensitive Fmoc derivatives .
- Reactivity : Steric hindrance from the isobutyl side chain reduces coupling efficiency relative to linear-chain analogues like Boc-Ala-OMe.
- Solubility: Branched side chains (e.g., isobutyl) lower solubility in non-polar solvents compared to esters like ClCH₂C(O)OCH(CH₃)₂ .
Functional Group Reactivity
- Amide vs. Ester : The secondary amide in Boc-Val-NH-CH₂-CH(CH₃)₂ is resistant to hydrolysis under basic conditions, unlike esters (e.g., ClCH₂C(O)OCH(CH₃)₂), which hydrolyze readily to carboxylic acids .
- Boc vs. Fmoc : Boc deprotection requires strong acids (e.g., HCl/dioxane), while Fmoc groups are cleaved under mild basic conditions (e.g., piperidine), making Boc derivatives preferable for acid-stable syntheses .
Side Chain Effects
- Steric Hindrance : The isobutyl group in Boc-Val-NH-CH₂-CH(CH₃)₂ impedes nucleophilic attack during coupling, unlike less hindered compounds like Boc-Gly-OH .
- Hydrophobicity : The branched side chain enhances lipophilicity, reducing aqueous solubility compared to polar derivatives (e.g., Boc-Asp-OH) .
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